5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
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Overview
Description
5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a complex heterocyclic compound It features a unique combination of functional groups, including amino, dichlorophenyl, tetrazolyl, sulfanyl, and triazolopyrimidinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, followed by the introduction of the dichlorophenyl group. The triazolopyrimidine core is then constructed through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring .
Scientific Research Applications
5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
1,2,4-Triazole Derivatives: Compounds with a triazole ring that exhibit a wide range of biological activities.
Uniqueness
5-amino-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H9Cl2N9OS |
---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
5-amino-3-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H9Cl2N9OS/c14-7-2-1-6(3-8(7)15)24-10(18-21-22-24)5-26-13-20-19-12-17-11(25)4-9(16)23(12)13/h1-4H,5,16H2,(H,17,19,25) |
InChI Key |
DNEZIQUBJVDJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CSC3=NN=C4N3C(=CC(=O)N4)N)Cl)Cl |
Origin of Product |
United States |
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